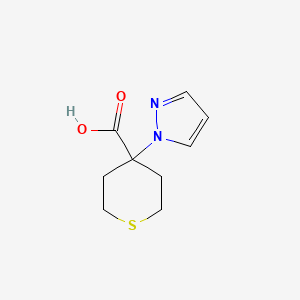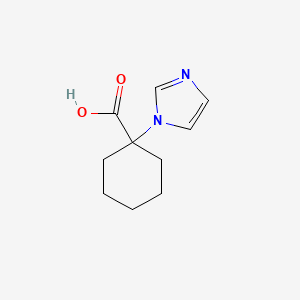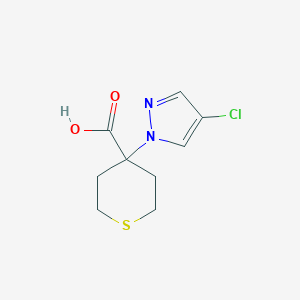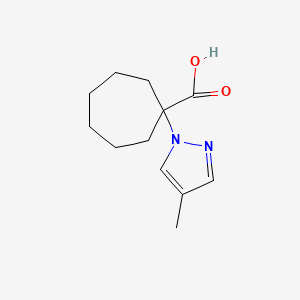
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the amino acid, proline, and has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer properties, and has been shown to induce apoptosis in cancer cells. This compound has also been found to have antiviral properties, and has been shown to inhibit the replication of the HIV virus. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. For example, this compound has been shown to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to inhibit the replication of the HIV virus. In addition, this compound has been shown to have anti-inflammatory properties, and has been found to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is that it is relatively easy to synthesize. In addition, this compound has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid. One area of research could be to further investigate its potential use as a chiral auxiliary in asymmetric synthesis. Another area of research could be to investigate its potential use as an anticancer or antiviral agent. In addition, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes involved in various biochemical pathways.
Méthodes De Synthèse
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of proline with 2,4-dimethoxyaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(12(15)16)11(14)13-9-5-4-8(17-2)6-10(9)18-3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNAJYCZPQUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
